molecular formula C19H17N5O5S2 B2540448 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 391869-51-5

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2540448
CAS No.: 391869-51-5
M. Wt: 459.5
InChI Key: MYAQAZNMBMNUHA-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N5O5S2 and its molecular weight is 459.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine compounds, which include structural analogs of the specified chemical, have been reported. These compounds exhibit significant singlet oxygen quantum yield, making them potent photosensitizers for photodynamic therapy, a treatment method for cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield are crucial for Type II mechanisms in cancer treatment [Pişkin, Canpolat, & Öztürk, 2020].

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives, including substances structurally related to the compound . These derivatives have shown diverse biological activities against bacteria and fungi, attributed to their nitrogen heterocycles, making them promising candidates for antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant applications [Ameen & Qasir, 2017].

Anticancer Properties

Research into the pharmacophore hybridization approach has led to the development of drug-like small molecules with anticancer properties. These molecules, including analogs of the discussed compound, have been designed for their potential anticancer activity through in vitro studies, indicating a promising direction for cancer treatment research [Yushyn, Holota, & Lesyk, 2022].

Corrosion Inhibition

The thiadiazole derivatives have been investigated for their role as corrosion inhibitors, particularly for copper in acidic environments. These studies have revealed that specific thiadiazole compounds can effectively protect copper from corrosion, pointing to their utility in industrial applications to enhance the longevity and durability of metal components [Tang et al., 2009].

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on its structure and the target it interacts with. For example, many thiadiazole derivatives have been studied for their anticancer activity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for its biological activity, given that other thiadiazole derivatives have shown various types of biological activity .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S2/c1-11-14(4-3-5-15(11)24(27)28)17(26)21-18-22-23-19(31-18)30-10-16(25)20-12-6-8-13(29-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQAZNMBMNUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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